molecular formula C9H14ClNO B1658758 beta-Methoxyphenethylamine hydrochloride CAS No. 62064-68-0

beta-Methoxyphenethylamine hydrochloride

Cat. No.: B1658758
CAS No.: 62064-68-0
M. Wt: 187.66 g/mol
InChI Key: JREVOOJPTXLMHM-UHFFFAOYSA-N
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Description

Beta-Methoxyphenethylamine hydrochloride: is an organic compound with the chemical formula C9H13NO · HCl. It belongs to the phenethylamine class, which is known for its diverse range of biological activities. This compound is a derivative of phenethylamine, where a methoxy group is attached to the beta position of the ethylamine chain. It is often used in scientific research due to its structural similarity to various neurotransmitters and psychoactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-Methoxyphenethylamine hydrochloride typically involves a two-step synthesis process:

    Preparation of 4-methoxy-beta-nitrostyrene: This is achieved by reacting 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid.

    Reduction to beta-Methoxyphenethylamine: The nitrostyrene intermediate is then reduced using activated zinc powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Beta-Methoxyphenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Beta-Methoxyphenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and mimic the effects of norepinephrine makes it a valuable compound for research in neurochemistry and pharmacology .

Properties

IUPAC Name

2-methoxy-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREVOOJPTXLMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-68-0
Record name Phenethylamine, beta-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23563
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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